1H and 13C NMR chemical shifts for 5-bromo-3-fluoropyrazin-2-amine
1H and 13C NMR chemical shifts for 5-bromo-3-fluoropyrazin-2-amine
Spectroscopic Profiling of 5-Bromo-3-fluoropyrazin-2-amine: A Definitive Guide to 1 H and 13 C NMR Analytics
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogens into heteroaromatic scaffolds is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) represents a highly functionalized "push-pull" pyrazine system[1]. The electron-donating amine group combined with the electron-withdrawing halogen atoms creates a complex electronic environment that profoundly impacts its Nuclear Magnetic Resonance (NMR) signature.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide deconstructs the physical causality behind the 1 H and 13 C NMR chemical shifts of this molecule and provides a self-validating experimental protocol to ensure flawless spectral acquisition.
Electronic Architecture and Synthetic Pathway
To understand the NMR spectra of 5-bromo-3-fluoropyrazin-2-amine, one must first understand how it is constructed. The synthesis typically proceeds via a sequential halogenation of 2-aminopyrazine. Regioselective bromination utilizing N-bromosuccinimide (NBS) yields the intermediate 2-amino-5-bromopyrazine[2]. Subsequent electrophilic fluorination—often employing Selectfluor under mild conditions—installs the fluorine atom at the sterically accessible C3 position[3].
Synthetic workflow for 5-bromo-3-fluoropyrazin-2-amine via sequential halogenation.
The resulting molecule is an electronic battleground. The C2-amine acts as a strong π -donor via resonance, while the C3-fluorine acts as a powerful σ -acceptor (inductive effect) but a π -donor. Meanwhile, the C5-bromine exerts a "heavy atom effect," shielding its local environment via spin-orbit coupling. These competing forces dictate the precise resonant frequencies of the molecule's nuclei.
1 H NMR Spectroscopic Profiling
The 1 H NMR spectrum of 5-bromo-3-fluoropyrazin-2-amine is highly diagnostic due to the presence of only a single aromatic proton at the C6 position, alongside the exchangeable amine protons.
The Causality of the C6 Proton Shift
The C6 proton resides in a highly deshielded environment, flanked by the N1 and N4 nitrogen atoms and the C5 bromine. However, its exact chemical shift is governed by the trans-annular electronic effects of the C3 fluorine. While fluorine is inductively withdrawing, its strong π -donation via resonance shields the para position. Consequently, the C6 proton typically resonates between 7.95 and 8.15 ppm in DMSO- d6 .
Crucially, this signal is not a singlet. The nuclear spin of the 19 F isotope ( I=1/2 , 100% natural abundance) couples with the C6 proton across four bonds ( 4JHF ). This long-range para-coupling is transmitted efficiently through the rigid heteroaromatic π -system, resulting in a distinct doublet.
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment Causality |
| C6-H | 7.95 - 8.15 | Doublet (d) | 4JHF≈1.5−2.5 | 1H | Deshielded by adjacent N4 and Br. Long-range para-coupling to F. |
| -NH 2 | 6.50 - 6.80 | Broad Singlet (br s) | - | 2H | Exchangeable protons. Shift is highly dependent on H-bonding in DMSO. |
13 C NMR Spectroscopic Profiling
Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. To establish a baseline, we look at the non-fluorinated precursor, 2-amino-5-bromopyrazine, which exhibits shifts at C2 (155.7 ppm), C6 (144.0 ppm), C3 (132.6 ppm), and C5 (124.1 ppm)[4].
When the fluorine atom is introduced at C3, because 19 F is NMR-active, every carbon in the pyrazine ring exhibits scalar coupling to the fluorine atom , transforming the standard singlet peaks into a series of doublets.
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C3 (Ipso, 1JCF ) : The carbon directly attached to fluorine experiences massive inductive deshielding. The direct one-bond coupling is immense, typically 240-250 Hz.
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C2 (Ortho, 2JCF ) : The amine-bearing carbon is shielded by the resonance of the adjacent fluorine, shifting upfield compared to its non-fluorinated precursor. The two-bond coupling is moderate (15-25 Hz).
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C5 (Meta, 3JCF ) : This carbon is subject to the heavy atom effect from the attached bromine, which induces significant shielding via spin-orbit coupling.
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C6 (Para, 4JCF ) : Resonating furthest from the fluorine, this carbon shows a very fine four-bond coupling.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
| Carbon | Shift ( δ , ppm) | Multiplicity | Coupling (Hz) | Assignment Causality |
| C3 (C-F) | 148.0 - 152.0 | Doublet (d) | 1JCF≈240−250 | Direct attachment to highly electronegative F atom. |
| C6 (C-H) | 145.0 - 148.0 | Doublet (d) | 4JCF≈1−4 | Para to F. Deshielded by adjacent N and Br. |
| C2 (C-NH 2 ) | 142.0 - 145.0 | Doublet (d) | 2JCF≈15−25 | Ortho to F. Shielded by strong resonance from NH 2 group. |
| C5 (C-Br) | 125.0 - 128.0 | Doublet (d) | 3JCF≈5−10 | Meta to F. Heavy atom effect from Bromine causes shielding. |
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in the data, the experimental protocol must be a self-validating system. Poor shimming or incorrect relaxation delays can obliterate the fine 4JHF and 4JCF couplings required to confirm this structure.
Self-validating NMR acquisition workflow ensuring optimal signal-to-noise and resolution.
Step-by-Step Methodology
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Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: Polar aminopyrazines often exhibit poor solubility and severe line-broadening in CDCl 3 due to aggregation. DMSO disrupts these hydrogen bonds, yielding sharp signals.
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Thermal Equilibration : Insert the sample into the magnet and allow exactly 5 minutes for thermal equilibration at 298 K.
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Causality: Temperature gradients within the tube cause convection currents, which distort magnetic field homogeneity and blur fine scalar couplings.
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Tuning and Matching : Adjust the probe circuitry to the exact Larmor frequencies of 1 H and 13 C for the specific sample impedance.
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Causality: This maximizes the efficiency of the RF pulse transmission, which is critical for detecting the insensitive 13 C nucleus.
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Locking and Shimming (The Validation Check) : Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming on the Z-axis.
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System Validation: Before initiating the multi-hour 13 C acquisition, acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz, the shimming is inadequate and must be repeated. This internal check prevents wasting instrument time on a poorly shimmed sample that will fail to resolve the 1.5 Hz 4JHF coupling.
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Acquisition Parameters :
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1 H NMR : Use a standard 30-degree pulse program (zg30), 16 scans, and a 10-second relaxation delay (D1). Causality: A long D1 ensures complete spin-lattice relaxation ( T1 ) of the C6 proton, guaranteeing accurate integration against the amine protons.
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13 C NMR : Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling), 1024 scans. Causality: Broadband decoupling removes all C-H splitting, simplifying the spectrum so that only the critical C-F scalar couplings remain visible for structural verification.
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